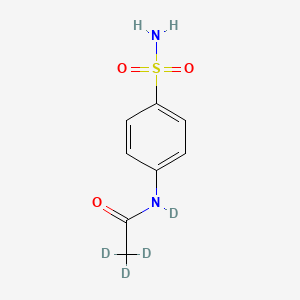

p-Sulfamylacetanilide-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

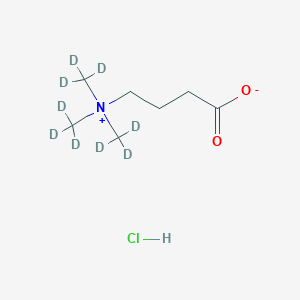

p-Sulfamylacetanilide-d4 is a chemically modified derivative of sulfamylacetanilide, designed for specific scientific applications, including studies on drug metabolism and environmental stability. This derivative is isotopically labeled, indicated by the "d4," referring to the inclusion of four deuterium atoms, which are heavy isotopes of hydrogen. This modification makes it a valuable tool in mass spectrometry and NMR spectroscopy for tracing the compound's presence and transformation in complex biological or environmental matrices.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves several steps, including condensation, cyclization, and sometimes palladium-catalyzed reactions to introduce various functional groups or isotopic labels. For example, a related compound was synthesized through condensation of pyridine-4-carboxaldehyde and sulfadiazine, characterized by FTIR, 1HNMR, and UV-Visible spectroscopy, supported by computational studies like Density Functional Theory (DFT) (Elangovan et al., 2021).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including p-Sulfamylacetanilide-d4, can be determined through X-ray crystallography, NMR spectroscopy, and other spectroscopic methods. These analyses reveal the compound's precise geometry, bonding environment, and electronic structure, essential for understanding its chemical behavior and reactivity (Durgun et al., 2016).

Applications De Recherche Scientifique

1. Environmental Impact and Toxicity Studies

Per- and polyfluoroalkyl substances (PFAS), such as p-Sulfamylacetanilide-d4 derivatives, are important due to their widespread use in various industrial and consumer applications. Studies have focused on understanding their environmental persistence, bioaccumulation, and potential toxicity. For instance, Andersen et al. (2008) discussed the toxicokinetics and modes of action of PFAS, emphasizing their global distribution, environmental persistence, and presence in humans and wildlife (Andersen et al., 2008). Similarly, Domingo and Nadal (2019) reviewed the human exposure to PFAS through drinking water, highlighting the significant contribution of these compounds to human exposure (Domingo & Nadal, 2019).

2. Effects on Aquatic and Wildlife Systems

Research has also been conducted on the impact of PFAS on aquatic systems and wildlife. For example, Wang et al. (2021) explored the presence of PFAS in marine mammals, indicating a risk of reproductive injury due to these substances (Wang et al., 2021). Shoeib et al. (2005) investigated perfluorinated alkyl sulfonamides in indoor and outdoor air, highlighting their occurrence and potential human exposure (Shoeib et al., 2005).

3. Ecotoxicology and Risk Assessment

Ankley et al. (2020) discussed the ecological risks of PFAS, summarizing current knowledge and suggesting approaches for future risk assessments, emphasizing the need for more comprehensive monitoring programs (Ankley et al., 2020).

4. Microbial Degradation and Environmental Fate

Liu and Avendaño (2013) reviewed the microbial degradation of polyfluoroalkyl chemicals, providing insights into environmental fate and effects of these precursors, and their links to PFSAs and PFCAs (Liu & Avendaño, 2013).

Safety And Hazards

Propriétés

IUPAC Name |

N,2,2,2-tetradeuterio-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13)/i1D3/hD |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOFBDHYTMYVGJ-GUEYOVJQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N([2H])C1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Sulfamylacetanilide-d4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione](/img/structure/B1147376.png)

![1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide](/img/structure/B1147381.png)